molecular formula C10H10O3 B086270 (4-Ethoxy-phenyl)-oxo-acetaldehyde CAS No. 14333-52-9

(4-Ethoxy-phenyl)-oxo-acetaldehyde

Cat. No.: B086270
CAS No.: 14333-52-9
M. Wt: 178.18 g/mol
InChI Key: DHUGUISSXSSEKE-UHFFFAOYSA-N
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Description

(4-Ethoxy-phenyl)-oxo-acetaldehyde is an organic compound with the molecular formula C10H12O3 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an oxo-acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-phenyl)-oxo-acetaldehyde can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with an appropriate oxidizing agent to introduce the oxo group. For instance, the use of ceric ammonium nitrate (CAN) as an oxidizing agent has been reported to yield good results . The reaction is typically carried out in a suitable solvent, such as acetonitrile, under controlled temperature conditions to optimize the yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes or the use of catalytic systems to enhance the reaction rate and selectivity. The choice of method would depend on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-phenyl)-oxo-acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ceric ammonium nitrate (CAN) and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (4-Ethoxy-phenyl)-oxo-acetic acid, while reduction could produce (4-Ethoxy-phenyl)-hydroxy-acetaldehyde.

Scientific Research Applications

(4-Ethoxy-phenyl)-oxo-acetaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism by which (4-Ethoxy-phenyl)-oxo-acetaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxy-phenyl)-oxo-acetaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    (4-Hydroxy-phenyl)-oxo-acetaldehyde: Contains a hydroxyl group instead of an ethoxy group.

    (4-Chloro-phenyl)-oxo-acetaldehyde: Features a chloro group in place of the ethoxy group.

Uniqueness

(4-Ethoxy-phenyl)-oxo-acetaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct physicochemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUGUISSXSSEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322170
Record name 2-(4-ethoxyphenyl)-2-oxoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14333-52-9
Record name 14333-52-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-ethoxyphenyl)-2-oxoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Ethoxyphenyl)(oxo)acetaldehyde
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